molecular formula C7H8N2OS B8283998 {3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol

{3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol

Cat. No.: B8283998
M. Wt: 168.22 g/mol
InChI Key: KRGIVZUMIMTGDE-UHFFFAOYSA-N
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Description

{3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol is a heterocyclic compound that belongs to the imidazothiazole family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol typically involves the reaction of 2-aminothiazoles with halo carbonyl compounds. One common method is the reaction of 2-aminothiazole with phenacyl bromides in the presence of a catalyst such as polyethylene glycol-400 (PEG-400) under microwave irradiation . This method is efficient and environmentally friendly, providing rapid access to the desired compound.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis and green chemistry principles is becoming increasingly popular in industrial settings due to their efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

{3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

{3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of {3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with DNA and proteins, leading to various biological effects .

Comparison with Similar Compounds

{3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol is unique due to its specific structural features and biological activities. Similar compounds include:

Properties

Molecular Formula

C7H8N2OS

Molecular Weight

168.22 g/mol

IUPAC Name

(3-methylimidazo[5,1-b][1,3]thiazol-2-yl)methanol

InChI

InChI=1S/C7H8N2OS/c1-5-6(3-10)11-7-2-8-4-9(5)7/h2,4,10H,3H2,1H3

InChI Key

KRGIVZUMIMTGDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=CN=CN12)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1.56 g portion of sodium boron hydride was added to 60 ml of an ethanol solution containing 1.684 g of 2-ethoxycarbonyl-3-methylimidazo[5,1-b]thiazole, and the mixture was then stirred at room temperature for 4 days. The solvent was evaporated under reduced pressure, and water was then added thereto. The solution was extracted twice with dichloromethane, and the combined organic layer was dried over anhydrous magnesium sulfate and then filtered. Afterward, the solvent was evaporated under reduced pressure to obtain 1.33 g of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
2-ethoxycarbonyl-3-methylimidazo[5,1-b]thiazole
Quantity
1.684 g
Type
reactant
Reaction Step Two

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